![molecular formula C17H16N4O3 B2470232 2-[3-羟基-4-(4-苯基-1H-吡唑-5-基)苯氧基]乙酰肼 CAS No. 1010867-55-6](/img/structure/B2470232.png)
2-[3-羟基-4-(4-苯基-1H-吡唑-5-基)苯氧基]乙酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is a complex organic compound featuring a phenyl-pyrazole moiety linked to a hydroxyphenyl group via an ether bond, and an acetohydrazide functional group
科学研究应用
Chemistry
In chemistry, 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in preliminary studies as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways involved in inflammation and cell proliferation makes it a promising candidate for further research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. Its application in the synthesis of polymers and advanced materials is an area of active research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting phenylhydrazine with an appropriate β-diketone under acidic conditions.
Ether Formation: The pyrazole derivative is then reacted with a hydroxyphenyl compound in the presence of a base such as potassium carbonate to form the ether linkage.
Acetohydrazide Formation: The final step involves the introduction of the acetohydrazide group. This can be done by reacting the ether compound with ethyl chloroacetate followed by hydrazinolysis.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or quinone derivative.
Reduction: The acetohydrazide group can be reduced to form corresponding amines.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted phenyl or pyrazole derivatives depending on the reagents used.
作用机制
The mechanism of action of 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the alteration of biological pathways, resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(3-hydroxy-4-(4-chlorophenyl)phenoxy)acetohydrazide
- 2-(3-hydroxy-4-(4-methylphenyl)phenoxy)acetohydrazide
- 2-(3-hydroxy-4-(4-nitrophenyl)phenoxy)acetohydrazide
Uniqueness
Compared to similar compounds, 2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide stands out due to the presence of the pyrazole ring, which imparts unique electronic and steric properties. This structural feature enhances its ability to interact with biological targets and undergo specific chemical reactions, making it a valuable compound for research and development.
属性
IUPAC Name |
2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-20-16(23)10-24-12-6-7-13(15(22)8-12)17-14(9-19-21-17)11-4-2-1-3-5-11/h1-9,22H,10,18H2,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHPOBTVDHYBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
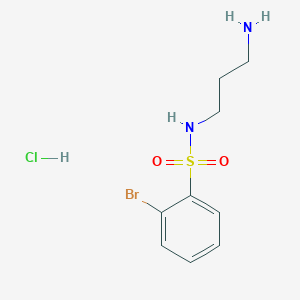
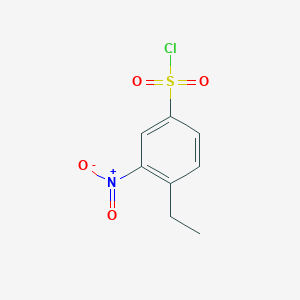
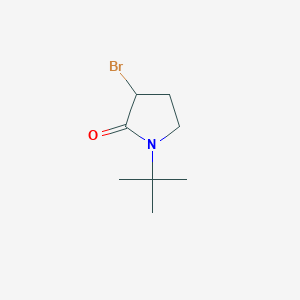
![8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2470155.png)
![5-(4-tert-butylbenzoyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2470156.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylacetamide](/img/structure/B2470161.png)
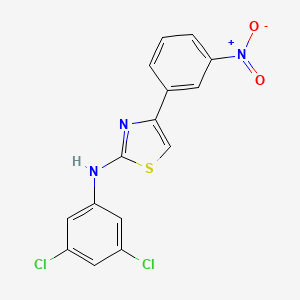
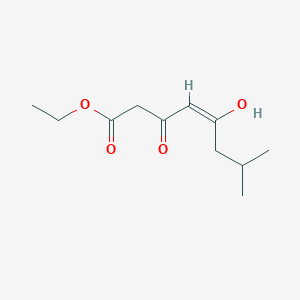
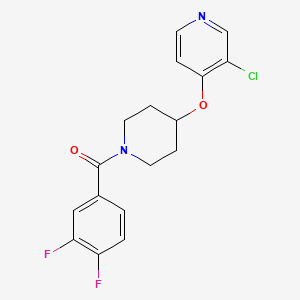
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate](/img/structure/B2470169.png)
![2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2470170.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(4-methylphenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)
